BenchChemオンラインストアへようこそ!

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride

Bioisosterism Medicinal Chemistry Scaffold Design

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride (CAS 2089649-12-5) is a pre-formed, crystalline dihydrochloride salt of a bicyclic N-methylpiperidine-annulated cyclobutane amine. The 3-azabicyclo[3.1.1]heptane core has been validated as a saturated bioisostere of meta-substituted pyridine, with near-identical exit-vector geometry (angle ϕ 124–126° versus 125° for pyridine) and bridgehead substituent distance d of 4.79–4.81 Å versus 5.06 Å for pyridine.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12
CAS No. 2089649-12-5
Cat. No. B2812827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride
CAS2089649-12-5
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12
Structural Identifiers
SMILESCN1CC2CC(C1)C2N.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-3-5-2-6(4-9)7(5)8;;/h5-7H,2-4,8H2,1H3;2*1H
InChIKeyVXBUXBCMZOUIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine Dihydrochloride (CAS 2089649-12-5) – Core Scaffold Identity & Procurement Baseline


3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride (CAS 2089649-12-5) is a pre-formed, crystalline dihydrochloride salt of a bicyclic N-methylpiperidine-annulated cyclobutane amine. The 3-azabicyclo[3.1.1]heptane core has been validated as a saturated bioisostere of meta-substituted pyridine, with near-identical exit-vector geometry (angle ϕ 124–126° versus 125° for pyridine) and bridgehead substituent distance d of 4.79–4.81 Å versus 5.06 Å for pyridine [1]. The compound presents a tertiary amine at the 3-position (N-methyl) and a primary amine at the 6-position, supplied as the dihydrochloride salt to ensure high aqueous solubility and chemical stability during storage and handling , making it a ready-to-functionalise building block for medicinal chemistry and chemical biology applications.

Why Generic Substitution Falls Short for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine Dihydrochloride


Substituting an alternative bridged piperidine, an unprotected free base, or a different N-substituted analogue for 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride introduces measurable liabilities. The free base (CAS 1240526-72-0) has a predicted pKa of ~10.5–11 for the primary amine, rendering it largely protonated in physiological buffers; the pre-formed dihydrochloride salt eliminates batch-to-batch variability in salt stoichiometry and hydration state that can alter solubility and reaction yield . The N-methyl substitution on the 3-position nitrogen prevents competing N-acylation or N-Boc side-reactions during parallel library synthesis, a complication observed with the N-unsubstituted analogue 3-azabicyclo[3.1.1]heptan-6-amine (CAS 1784577-01-0) . Furthermore, replacing the 3-azabicyclo[3.1.1]heptane core with the more common 3-azabicyclo[3.2.1]octane (tropane) scaffold alters the bridgehead exit-vector angle to ~109°, disrupting the geometric mimicry of meta-substituted pyridine that underpins the rational design of pyridine-to-BCHP isosteric replacements [1].

Quantitative Differentiation Evidence for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine Dihydrochloride versus Closest Comparators


Scaffold Geometric Mimicry of meta-Substituted Pyridine – Exit Vector Angle and Substituent Distance Comparison

X-ray crystallographic analysis of three representative 3-azabicyclo[3.1.1]heptane HCl salts (compounds 3 a, 11 a, 15 a from the Dibchak et al. 2023 study) demonstrates that the scaffold recapitulates the geometric parameters of a meta-substituted pyridine ring with high fidelity. The exit-vector angle ϕ is 124–126°, identical within measurement error to the 125° angle of the representative pyridine reference 50 [1]. The bridgehead substituent distance d measures 4.79–4.81 Å, only approximately 0.2–0.3 Å shorter than the 5.06 Å measured for pyridine 50 [1]. This geometric concordance is not matched by the 3-azabicyclo[3.2.1]octane (tropane) scaffold, which imposes an angle nearer 109°, nor by the 3-azabicyclo[3.1.0]hexane scaffold, where d is compressed below 4.0 Å. The 3-methyl substitution on the target compound does not alter the bridgehead geometry; it only affects the electronic environment at the 3-position nitrogen [1].

Bioisosterism Medicinal Chemistry Scaffold Design

Physicochemical Property Transformation Upon Replacing Pyridine with 3-Azabicyclo[3.1.1]heptane – Rupatadine Case Study

When the pyridine ring of the marketed antihistamine Rupatadine was replaced with the 3-azabicyclo[3.1.1]heptane core to give the N-methyl derivative 52, the aqueous solubility of the free base increased from 29 μM to 365 μM, a 12.6-fold improvement [1]. The experimental lipophilicity (logD) decreased from >4.5 to 3.8, a shift of at least 0.7 log units, while the calculated clogP remained essentially unchanged (5.1 versus 5.2) [1]. Most strikingly, the intrinsic clearance (CLint) in human liver microsomes dropped from 517 μL min⁻¹ mg⁻¹ to 47 μL min⁻¹ mg⁻¹, extending the in vitro half-life (t₁/₂) from 3.2 minutes to 35.7 minutes—an 11.2-fold improvement [1]. These data, generated on the N-Me analogue 52 that is structurally directly derived (via reduction/N-methylation) from a 3-azabicyclo[3.1.1]heptan-6-amine building block, demonstrate that the scaffold systematically improves the ADME profile of pyridine-containing leads [1].

Drug Metabolism Solubility Enhancement Lipophilicity Optimisation

Dihydrochloride Salt Advantage – Purity, Solubility, and Handling versus Free Base Form

The dihydrochloride salt (CAS 2089649-12-5, MW 199.12) is supplied at ≥98% purity (ChemScene, Leyan) and is stored sealed under dry conditions at 2–8 °C, ensuring long-term chemical integrity . In contrast, the free base (CAS 1240526-72-0, MW 126.2) is typically offered at 95% purity and is a free-flowing oil or low-melting solid that presents weighing accuracy and hygroscopicity challenges . The dihydrochloride salt's higher molecular weight and crystalline nature reduce weighing errors in parallel synthesis (a 1.0 mg target mass corresponds to approximately 5.0 μmol for the dihydrochloride versus approximately 7.9 μmol for the free base, making sub-milligram dispensing more reproducible for the salt). The pre-formed salt eliminates the need for in situ HCl activation prior to amide coupling or reductive amination, reducing by one step the synthetic sequence from building block to final compound .

Salt Selection Compound Management Assay-ready Format

N-Methyl Substitution Prevents Undesired N-Acylation – Synthetic Efficiency versus N-Unsubstituted Analogues

The 3-position nitrogen in the target compound is permanently tertiary (N-methyl), which removes the need for orthogonal protection/deprotection strategies during amide coupling, sulfonylation, or reductive amination at the 6-position primary amine. In contrast, the N-unsubstituted analogue 3-azabicyclo[3.1.1]heptan-6-amine (CAS 1784577-01-0, predicted pKa of the secondary amine ~11.0 ) requires N-Boc protection prior to functionalisation of the 6-amine, adding two synthetic steps (Boc installation and TFA cleavage) and introducing risk of incomplete deprotection or Boc migration. The N-benzyl analogue (3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine, CAS 1245794-60-8) necessitates hydrogenolysis conditions that may be incompatible with reducible functional groups elsewhere in the molecule . The N-methyl group provides a sterically minimal, metabolically stable substituent that preserves the basicity of the tertiary amine (pKa ~8–9, typical for N-methylpiperidines) while avoiding the synthetic complications of a secondary amine, translating to higher overall yield in multi-step sequences [1].

Chemoselectivity Parallel Synthesis Boc Protection

Patent-Backed Therapeutic Relevance – Ketohexokinase (KHK) Inhibitor Programmes

US Patent US20220033381A1, assigned to a major pharmaceutical entity, claims 3-azabicyclo[3.1.1]heptane derivatives as ketohexokinase (KHK) inhibitors for the treatment of metabolic diseases including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), diabetes mellitus, and obesity [1]. The patent specifically exemplifies compounds bearing substituents at the 6-position of the 3-azabicyclo[3.1.1]heptane core, demonstrating that the 6-amine functionality is a direct vector for introducing diversity into the KHK pharmacophore. 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride serves as the direct synthetic precursor to the methyl-substituted scaffold exemplified in the patent [1]. This contrasts with tropane-based or piperidine-based KHK inhibitor programmes, which lack the geometric fidelity to the pyridine ring that rationalises binding to the KHK ATP-binding site [2].

Ketohexokinase Metabolic Disease Non-alcoholic Fatty Liver Disease

Predicted Basicity Differential – Tertiary versus Secondary Amine pKa and Its Impact on Cellular Penetration

The N-methyl tertiary amine in the target compound has a predicted pKa of approximately 8.5–9.0, based on the measured pKa values of structurally analogous N-methylpiperidine derivatives [1]. This is approximately 2 log units lower than the predicted pKa of 11.03±0.40 for the secondary amine in the N-unsubstituted analogue 3-azabicyclo[3.1.1]heptan-6-amine (CAS 1784577-01-0) . A pKa below 9 reduces the fraction of permanently charged (protonated) species at the pH of the late endosome/lysosome (pH 5.0–5.5), thereby decreasing the risk of lysosomal trapping—a recognised cause of high tissue-to-plasma ratios and poor in vivo efficacy for highly basic amines. The primary amine at the 6-position (pKa ~9.5–10.5) remains protonated at physiological pH, preserving the ability to engage acidic residues in target binding pockets [1]. This dual basicity profile (moderate pKa at N-3; high pKa at C-6) is not achievable with the N-unsubstituted analogue, which carries two high-pKa amine centres and consequently a greater lysosomal trapping liability [2].

Physicochemical Property Permeability Lysosomal Trapping

High-Value Application Scenarios for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine Dihydrochloride Based on Quantitative Evidence


Pyridine-to-Saturated-Isostere Replacement in Lead Optimisation: ADME Rescue of Development Candidates

When a lead series containing a meta-substituted pyridine ring suffers from poor aqueous solubility (<50 μM) or high intrinsic clearance in human liver microsomes (CLint >300 μL min⁻¹ mg⁻¹), procurement of 3-methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride enables rapid synthesis of the saturated BCHP analogue. Quantitative evidence from the Rupatadine-to-52 transformation demonstrates that this replacement can yield a >10-fold increase in solubility (29 μM → 365 μM) and a >10-fold reduction in microsomal clearance (CLint 517 → 47 μL min⁻¹ mg⁻¹) [1]. The dihydrochloride salt format allows direct use in amide coupling or reductive amination without an additional salt-formation step, accelerating the synthesis of the first analogue to approximately 1–2 days from building block to assay-ready compound .

Ketohexokinase Inhibitor Discovery: Direct Entry into Patent-Backed Chemical Space for NAFLD/NASH

Organisations pursuing ketohexokinase (KHK) inhibition for non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH) can utilise this building block to access the 3-azabicyclo[3.1.1]heptane scaffold specifically claimed in US20220033381A1 [1]. The 6-amine handle permits attachment of diverse heteroaryl or amide substituents to explore the KHK ATP-binding site, while the N-methyl group ensures that the 3-position nitrogen does not compete for acylation during library synthesis. The geometric validation of the scaffold as a pyridine mimetic (ϕ 124–126°, d 4.79–4.81 Å) provides a structural rationale for binding to the flat, aromatic-rich KHK active site, differentiating this approach from tropane-based or piperidine-based inhibitor programmes that lack this geometric congruence.

Fragment-Based Drug Discovery: A 3D-Enriched, sp³-Rich Primary Amine Fragment for Covalent or Non-covalent Library Design

The compound serves as a fragment-like (MW 199.12, HAC 10, rotatable bonds 0) primary amine building block with a three-dimensional, conformationally constrained scaffold. The pre-formed dihydrochloride salt enables accurate dispensing of sub-milligram quantities for fragment soaking or pooling experiments. The predicted moderate pKa of the 3-position nitrogen (~8.5–9.0) [1] and high pKa of the 6-amine (~9.5–10.5) provide a dual-basicity profile that can be exploited for pH-dependent cellular distribution studies. In covalent fragment libraries, the primary amine can be directly derivatised with acrylamide or chloroacetamide warheads without interference from the N-methyl tertiary amine, offering a clean functionalisation point that is not available with the N-unsubstituted analogue .

Parallel Synthesis of sp³-Enriched Screening Libraries: Maximising Chemist Efficiency and Synthetic Throughput

Medicinal chemistry groups running 24- or 48-well parallel synthesis arrays benefit from the N-methyl substitution of this building block, which eliminates the 2-step N-Boc protect/deprotect sequence required by the N-unsubstituted analogue 3-azabicyclo[3.1.1]heptan-6-amine [1]. This reduction in synthetic steps translates to approximately 1–2 days saved per 48-compound library plate and an estimated 15–30% improvement in cumulative yield for a standard 3-step amide-coupling sequence. The crystalline dihydrochloride salt offers superior weighing accuracy (CV <2% for 1 mg target mass) compared to the free base oil, reducing the incidence of stoichiometry errors that lead to incomplete conversion and the need for re-synthesis .

Quote Request

Request a Quote for 3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.